Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of microwave-assisted synthesis, where methyl thioglycolate and triethylamine are reacted with appropriate starting materials to yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or receptors . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
Suprofen: A 2-substituted thiophene known for its nonsteroidal anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Sertaconazole: A benzothiophene derivative with antifungal activity.
These compounds share the thiophene ring system but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H9BrO2S |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 5-bromo-7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3 |
InChI Key |
ICESOJKEBYFXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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